molecular formula C9H8F3NO3 B12348831 ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate

ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate

Cat. No.: B12348831
M. Wt: 235.16 g/mol
InChI Key: IRFWARQZVSKLDM-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate is a synthetic organic compound that has garnered significant interest in scientific research. This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable building block in the synthesis of various compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate typically involves the reaction of ethyl cyanocarboxylate N-oxide with 6-trifluoromethyl-2H-thiopyran. This reaction is a [3+2] cycloaddition, leading to the formation of the desired product . The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including those targeting neurological disorders and inflammatory diseases.

    Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

Molecular Targets and Pathways

The mechanism of action of ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to participate in [3+2] cycloaddition reactions, leading to the formation of new fluorine-containing heterocycles. These reactions can influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate include:

  • 6-trifluoromethyl-substituted thiopyrano[3,4-d]isoxazole derivatives
  • Trifluoromethyl-containing polysubstituted aromatic compounds

Uniqueness

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 2-oxo-6-(trifluoromethyl)-3H-pyridine-3-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)5-3-4-6(9(10,11)12)13-7(5)14/h3-5H,2H2,1H3

InChI Key

IRFWARQZVSKLDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=CC(=NC1=O)C(F)(F)F

Origin of Product

United States

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